molecular formula C13H20N2O3 B4842213 N-[3-(4-nitrophenoxy)propyl]-1-butanamine

N-[3-(4-nitrophenoxy)propyl]-1-butanamine

Cat. No. B4842213
M. Wt: 252.31 g/mol
InChI Key: PGBKEQIQRDMSTA-UHFFFAOYSA-N
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Description

N-[3-(4-nitrophenoxy)propyl]-1-butanamine, commonly known as 4-nitro-PBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic uses. This compound is a derivative of butyrate, a short-chain fatty acid that is naturally produced in the human body through the fermentation of dietary fibers in the gut. 4-nitro-PBA has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 4-nitro-PBA is not fully understood, but it is believed to involve the regulation of gene expression through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene transcription. By inhibiting HDACs, 4-nitro-PBA can increase the acetylation of histones and promote the expression of genes that are involved in anti-inflammatory and anti-cancer pathways.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and anti-cancer properties, 4-nitro-PBA has been found to have other biochemical and physiological effects. It has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. It also has neuroprotective effects, reducing neuronal damage and inflammation in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using 4-nitro-PBA in lab experiments is its relatively low toxicity compared to other HDAC inhibitors. It is also stable and easy to synthesize, making it a cost-effective option for research. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 4-nitro-PBA. One area of interest is its use in combination with other drugs for the treatment of cancer. Another direction is the investigation of its effects on the gut microbiome and its potential use in the treatment of gut-related diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.

Scientific Research Applications

The potential therapeutic uses of 4-nitro-PBA have been extensively studied in various fields of scientific research. One of the most promising applications is in the treatment of inflammatory diseases such as colitis and arthritis. Studies have shown that 4-nitro-PBA can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Another area of research is the use of 4-nitro-PBA in cancer treatment. This compound has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

IUPAC Name

N-[3-(4-nitrophenoxy)propyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-2-3-9-14-10-4-11-18-13-7-5-12(6-8-13)15(16)17/h5-8,14H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBKEQIQRDMSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCOC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(4-nitrophenoxy)propyl]butan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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